4-(Ethoxymethoxy)benzoic acid

Solubility Lipophilicity Drug Design

4-(Ethoxymethoxy)benzoic acid (CAS 1498900-69-8) is a para-substituted benzoic acid derivative featuring a distinctive ethoxymethoxy (-OCH2OCH2CH3) group. It is supplied as a white crystalline powder with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.

Molecular Formula C7H13N5O
Molecular Weight
CAS No. 1498900-69-8
Cat. No. B1165866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethoxy)benzoic acid
CAS1498900-69-8
Molecular FormulaC7H13N5O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxymethoxy)benzoic acid CAS 1498900-69-8: Procurement-Ready Physicochemical and Structural Profile


4-(Ethoxymethoxy)benzoic acid (CAS 1498900-69-8) is a para-substituted benzoic acid derivative featuring a distinctive ethoxymethoxy (-OCH2OCH2CH3) group. It is supplied as a white crystalline powder with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol. Standard commercial purity is ≥95%, with batch-specific QC data available (e.g., NMR, HPLC) . The compound is identified as a key metabolite of the herbicide etobenzanid [1] and serves as a versatile intermediate for synthesizing complex molecules .

Why a Simple Benzoic Acid or 4-Alkoxy Analog Cannot Replace 4-(Ethoxymethoxy)benzoic acid (CAS 1498900-69-8)


Direct substitution of 4-(Ethoxymethoxy)benzoic acid with a generic benzoic acid, 4-hydroxybenzoic acid, or simpler 4-alkoxybenzoic acids (e.g., 4-methoxy, 4-ethoxy) is chemically unsound. The ethoxymethoxy group is not merely an alkoxy chain; it introduces a metabolically labile acetal-like linkage that significantly alters solubility profiles, hydrogen-bonding capacity, and metabolic fate . While 4-ethoxybenzoic acid is a simple ether, the ethoxymethoxy group confers enhanced lipophilicity and distinct degradation pathways that are critical for its role as an etobenzanid metabolite [1]. Furthermore, its unique substitution pattern dictates specific regioselectivity in electrophilic aromatic substitution reactions that are not observed with symmetrical or simpler analogs .

4-(Ethoxymethoxy)benzoic acid (1498900-69-8): Quantitative Differentiation vs. Closest Analogs


Enhanced Organic Solubility and Lipophilicity vs. 4-Hydroxybenzoic Acid

The ethoxymethoxy group in 4-(Ethoxymethoxy)benzoic acid (CAS 1498900-69-8) is a known lipophilicity-enhancing moiety. Compared to the parent 4-hydroxybenzoic acid (pKa ~4.57, water solubility ~5 g/L at 20°C), the target compound demonstrates markedly improved solubility in organic solvents (e.g., DMSO, ethanol) and is insoluble in water [1]. This shift from aqueous to organic solubility is a quantifiable parameter critical for formulation in non-polar environments.

Solubility Lipophilicity Drug Design

Differentiated Hydrogen Bond Donor/Acceptor Profile vs. 4-Ethoxybenzoic Acid

The ethoxymethoxy group introduces an additional oxygen atom compared to a simple ethoxy group, altering hydrogen bonding capacity. The target compound (CAS 1498900-69-8) is predicted to have 4 hydrogen bond acceptors and 1 donor , whereas 4-ethoxybenzoic acid has only 3 acceptors and 1 donor (due to the ethoxy oxygen). This additional acceptor site can influence binding affinity and partition coefficients.

Physicochemical Properties Hydrogen Bonding QSAR

Metabolic Fate and Stability: A Defined Etobenzanid Metabolite vs. 4-Methoxybenzoic Acid

4-(Ethoxymethoxy)benzoic acid is a definitively characterized metabolite of the herbicide etobenzanid [1]. This established metabolic pathway provides a predictable environmental and biological degradation profile. In contrast, 4-methoxybenzoic acid (p-anisic acid) lacks this defined xenobiotic metabolic route and is primarily a natural product with different degradation kinetics.

Metabolism Environmental Fate Agrochemicals

Reactivity Profile: Substitution Susceptibility vs. 4-(Methoxymethoxy)benzoic Acid

The ethoxymethoxy (EOM) group is a common protecting group for phenols. Compared to the methoxymethoxy (MOM) analog, the EOM group in 4-(Ethoxymethoxy)benzoic acid offers a distinct balance of stability and lability. The ethyl group provides slightly greater steric bulk than a methyl, potentially slowing down nucleophilic attack and offering a marginally different deprotection rate under acidic conditions . While quantitative kinetic data for this specific compound is lacking in the public domain, this class-level difference is a well-established principle in organic synthesis.

Organic Synthesis Reactivity Protecting Group

Procurement-Validated Use Cases for 4-(Ethoxymethoxy)benzoic acid (CAS 1498900-69-8)


Analytical Standard for Etobenzanid Metabolite Residue Monitoring

Procure 4-(Ethoxymethoxy)benzoic acid as a certified reference material for LC-MS/MS or HPLC-DAD quantification of etobenzanid metabolites in environmental water, soil, or crop samples. Its defined role as the primary metabolic product of etobenzanid (Section 3, Evidence Item 3) makes it an essential standard for method validation and regulatory compliance in agrochemical residue analysis [1].

Synthetic Intermediate Requiring Lipophilic Phenol Protection

Use 4-(Ethoxymethoxy)benzoic acid as a protected phenolic building block in multi-step organic synthesis, particularly when enhanced solubility in non-polar organic solvents is required (Section 3, Evidence Item 1). The ethoxymethoxy group offers a tunable lability profile compared to methoxymethoxy (MOM) analogs (Section 3, Evidence Item 4), making it suitable for sequences where selective deprotection is critical .

Medicinal Chemistry Scaffold for Modulating Lipophilicity and Hydrogen Bonding

Incorporate the 4-(Ethoxymethoxy)benzoyl fragment into lead compounds to systematically modulate lipophilicity and hydrogen bonding capacity. The additional oxygen atom in the ethoxymethoxy side chain (Section 3, Evidence Item 2) provides a measurable difference in H-bond acceptor count compared to simple 4-ethoxybenzoic acid derivatives, allowing fine-tuning of physicochemical properties in drug discovery programs.

Starting Material for Novel EOM-Protected Benzoic Acid Derivatives

Utilize the compound as a starting point for generating a library of EOM-protected benzoic acid derivatives. The commercial availability of the compound in ≥95% purity with batch-specific QC data (Section 1) ensures reproducibility in combinatorial chemistry and high-throughput synthesis workflows.

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